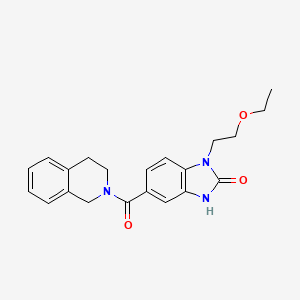

![molecular formula C21H22O5 B5547085 3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, like 3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, often involves photochemical routes and other complex organic synthesis methods. For example, Chang et al. (2018) describe a gram-scale synthesis of related cyclobutane derivatives using highly endo-selective [2 + 2]-photocycloaddition reactions (Chang, Boyaud, Guillot, Boddaert, & Aitken, 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using various spectroscopic techniques. Arias-Pérez et al. (2001) conducted a study on similar molecules, using NMR spectroscopy to determine structural details (Arias-Pérez, Cosme, Gálvez, Santos, Martínez-Ripoll, & Matesanz, 2001).

Chemical Reactions and Properties

The chemical properties of cyclobutane derivatives can be complex. Matsuo et al. (2008) explored intermolecular [4 + 2] cycloaddition reactions involving cyclobutanones, demonstrating the chemical reactivity of such compounds (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, can be studied using techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD), as done by López-Velázquez et al. (2012) for related compounds (López-Velázquez, Hernández-Sosa, Pérez, & Castillo-Rojas, 2012).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity can be investigated through various chemical tests and spectroscopic methods. For example, Sakuragi et al. (1977) studied the photochemistry of 1,2-diphenylcyclobutene in protic solvents, which provides insight into the behavior of similar cyclobutane derivatives under various conditions (Sakuragi, Sakuragi, & Hasegawa, 1977).

Scientific Research Applications

Metabolic Engineering for Chemical Production

Research has demonstrated the utilization of metabolic engineering techniques to optimize the production of 3-hydroxypropionic acid (3-HP), a compound related to the structure of interest due to its functional groups and potential as a platform chemical. For instance, directed evolution of aldehyde dehydrogenase and the development of a synthetic selection device have been used to enhance 3-HP production from glycerol, showcasing the applicability of synthetic biology in refining production pathways for efficiency (Seok et al., 2018). Additionally, efforts to produce 3-HP from renewable resources like glycerol through metabolically engineered bacteria highlight the potential of biotechnological approaches to create sustainable sources of valuable chemicals (Jers et al., 2019).

Synthetic Biology and Chemical Synthesis

The synthesis and functionalization of complex molecules leveraging the chemical structure similar to 3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid have been explored. For example, novel synthetic routes involving the manipulation of cyclobutanones with specific reagents to produce arylated benzolactones indicate the versatility of such structures in organic synthesis, potentially leading to the development of new pharmaceuticals or material sciences applications (Matsuda et al., 2008).

Environmental and Material Science Applications

The functionalization of carbon materials for catalytic purposes, including esterification reactions, showcases the broad applicability of complex carboxylic acids in developing new materials with specific chemical functionalities (Zhan et al., 2014). Moreover, the study of liquid crystalline properties of compounds with structural similarities to 3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid highlights their potential in creating new liquid crystal displays or other electronic devices (López-Velázquez et al., 2012).

properties

IUPAC Name |

3-(3-hydroxypropoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c22-12-7-13-26-21(25)19-16(14-8-3-1-4-9-14)18(20(23)24)17(19)15-10-5-2-6-11-15/h1-6,8-11,16-19,22H,7,12-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFRNRNCXSRKCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C2C(=O)OCCCO)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diphenyl-cyclobutane-1,3-dicarboxylic acid mono-(3-hydroxy-propyl) ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)